2-(4-methoxyphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, closely related to our compound of interest, involves several key steps. For instance, derivatives have been synthesized through reactions involving aminoisoxazoles and alkoxycarbonyl isothiocyanates, leading to methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates, which are then converted to target compounds through reactions with O-methylhydroxylamine (Tatsuta et al., 1994). Another approach involves the condensation of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride or phosphorus pentoxide to yield 1,3,4-thiadiazole derivatives (Noolvi et al., 2016).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, which share a core structure with our compound, has been extensively studied. For example, the synthesis of "N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives" involved detailed structural characterization using techniques like NMR and IR spectroscopy, confirming the formation of the desired compounds (Mohammadi-Farani et al., 2014).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-17-9-5-3-8(4-6-9)7-10(16)13-11-14-15-12(18-2)19-11/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXFOAMOVYXLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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